molecular formula C5H11NO B14648200 4-Ethyloxazolidine CAS No. 53019-53-7

4-Ethyloxazolidine

Cat. No.: B14648200
CAS No.: 53019-53-7
M. Wt: 101.15 g/mol
InChI Key: LAHLFHOVSWLGHR-UHFFFAOYSA-N
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Description

4-Ethyloxazolidine is a heterocyclic organic compound with the molecular formula C5H11NO It belongs to the oxazolidine family, which are five-membered rings containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyloxazolidine can be synthesized through the condensation of 2-aminoethanol with an aldehyde or ketone. The reaction typically involves heating the reactants in the presence of an acid catalyst. The general reaction is as follows: [ \text{RCHO} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{RCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{OH}) ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of chiral catalysts can also be employed to produce enantiomerically pure compounds, which are important for specific applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloxazolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: N-substituted oxazolidines

Scientific Research Applications

4-Ethyloxazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyloxazolidine involves its ability to form stable complexes with various substrates. It can act as a ligand, binding to metal ions and facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.

Comparison with Similar Compounds

    Oxazolidinones: These are structurally similar but contain a carbonyl group.

    Isoxazolidines: These have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.

    Thiazolidines: These contain sulfur instead of oxygen in the ring.

Uniqueness: 4-Ethyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

53019-53-7

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

4-ethyl-1,3-oxazolidine

InChI

InChI=1S/C5H11NO/c1-2-5-3-7-4-6-5/h5-6H,2-4H2,1H3

InChI Key

LAHLFHOVSWLGHR-UHFFFAOYSA-N

Canonical SMILES

CCC1COCN1

Origin of Product

United States

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